4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a diethylsulfamoyl group and a dioxidotetrahydrothiophenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonating agent such as chlorosulfonic acid.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: The dioxidotetrahydrothiophenyl moiety can be attached through a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides or thiophene derivatives.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure can be utilized in designing novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamide
- 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-4-yl)benzamide
Uniqueness
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to the specific positioning of the dioxidotetrahydrothiophenyl moiety, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and material properties compared to its analogs.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-3-17(4-2)24(21,22)14-7-5-12(6-8-14)15(18)16-13-9-10-23(19,20)11-13/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLYWYCSHZJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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